3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid is a synthetic organic compound with the molecular formula C16H23NO5. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid typically involves the protection of amino acids with tert-butoxycarbonyl groups. One common method is the reaction of 4-methoxybenzylamine with tert-butyl chloroformate in the presence of a base, followed by the addition of propanoic acid. The reaction conditions often include solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for deprotection.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group provides steric hindrance, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
- N-(tert-Butoxycarbonyl)-L-tyrosine
Uniqueness
3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid is unique due to its combination of a tert-butoxycarbonyl protecting group and a methoxyphenyl moiety. This combination provides both steric protection and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(10-9-14(18)19)11-12-5-7-13(21-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYCJCSUOHOXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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